1-(4-Methylpyridin-3-yl)ethan-1-ol
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Overview
Description
1-(4-Methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol It is a derivative of pyridine, featuring a methyl group at the 4-position and an ethanol group at the 1-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpyridin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of 1-(4-Methylpyridin-3-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for efficient large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: Further reduction can yield 1-(4-Methylpyridin-3-yl)ethane using strong reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, THF or ethanol as solvents.
Substitution: SOCl2, pyridine as a base.
Major Products Formed
Oxidation: 1-(4-Methylpyridin-3-yl)ethanone.
Reduction: 1-(4-Methylpyridin-3-yl)ethane.
Substitution: 1-(4-Methylpyridin-3-yl)ethyl chloride.
Scientific Research Applications
1-(4-Methylpyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
1-(4-Methylpyridin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(4-Methylpyridin-3-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(4-Methylpyridin-3-yl)ethane: Similar structure but with an ethane group instead of a hydroxyl group.
1-(4-Methylpyridin-3-yl)ethyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.
The uniqueness of this compound lies in its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
1-(4-methylpyridin-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXWXQJFKRYQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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